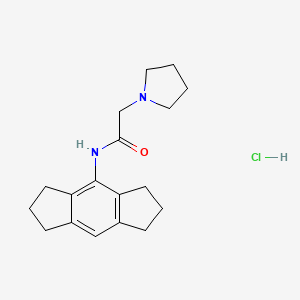

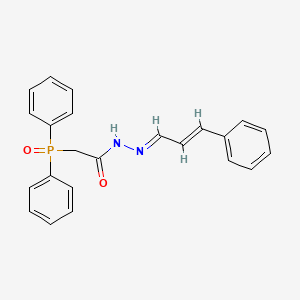

1-Methyl-2-(2-((5-phenyl-3-(3-sulphonatobutyl)-3H-benzoxazol-2-ylidene)methyl)-1-butenyl)naphtho(1,2-d)thiazolium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

EINECS 263-301-8, également connu sous le nom d'Acide benzènesulfonique, dérivés di-C10-18-alkyles, sels de calcium, est un composé chimique répertorié dans l'inventaire européen des substances chimiques commerciales existantes (EINECS). Ce composé est principalement utilisé dans diverses applications industrielles en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'Acide benzènesulfonique, dérivés di-C10-18-alkyles, sels de calcium implique généralement la sulfonation d'alkylbenzènes suivie d'une neutralisation avec de l'hydroxyde de calcium. Les conditions de réaction comprennent:

Sulfonation: Les alkylbenzènes sont mis en réaction avec du trioxyde de soufre ou de l'oléum pour former des acides alkylbenzènesulfoniques.

Neutralisation: Les acides sulfoniques résultants sont ensuite neutralisés avec de l'hydroxyde de calcium pour former les sels de calcium.

Méthodes de production industrielle

Dans les milieux industriels, la production de ce composé est effectuée dans de grands réacteurs où des quantités contrôlées de trioxyde de soufre sont introduites dans les alkylbenzènes. La réaction est soigneusement surveillée pour assurer une sulfonation complète. L'acide sulfonique est ensuite neutralisé avec de l'hydroxyde de calcium dans un réacteur séparé pour produire le produit final.

Analyse Des Réactions Chimiques

Types de réactions

L'Acide benzènesulfonique, dérivés di-C10-18-alkyles, sels de calcium subit plusieurs types de réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former des sulfonates.

Réduction: Les réactions de réduction peuvent convertir le groupe acide sulfonique en un groupe sulfonyle.

Substitution: Le groupe acide sulfonique peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution: Les réactions de substitution nécessitent souvent des catalyseurs tels que le chlorure d'aluminium ou le chlorure de fer(III).

Principaux produits formés

Oxydation: Sulfonates

Réduction: Dérivés sulfonyle

Substitution: Divers acides benzènesulfoniques substitués

Applications de la recherche scientifique

L'Acide benzènesulfonique, dérivés di-C10-18-alkyles, sels de calcium a une large gamme d'applications dans la recherche scientifique, notamment:

Chimie: Utilisé comme tensioactif et émulsifiant dans diverses réactions chimiques.

Biologie: Employé dans l'étude des membranes cellulaires et des interactions protéiques en raison de ses propriétés tensioactives.

Médecine: En cours d'investigation pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme excipient dans les formulations pharmaceutiques.

Industrie: Utilisé dans la production de détergents, de lubrifiants et d'autres produits industriels.

Mécanisme d'action

Le mécanisme d'action de l'Acide benzènesulfonique, dérivés di-C10-18-alkyles, sels de calcium implique sa capacité à réduire la tension superficielle et à former des micelles. Cette propriété le rend efficace en tant que tensioactif, lui permettant d'interagir avec les molécules hydrophobes et hydrophiles. Le composé cible les membranes cellulaires et les protéines, modifiant leurs interactions et leurs fonctions.

Applications De Recherche Scientifique

Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.

Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

Industry: Utilized in the production of detergents, lubricants, and other industrial products.

Mécanisme D'action

The mechanism of action of Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts involves its ability to reduce surface tension and form micelles. This property makes it effective as a surfactant, allowing it to interact with both hydrophobic and hydrophilic molecules. The compound targets cell membranes and proteins, altering their interactions and functions.

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide benzènesulfonique, dérivés di-C10-18-alkyles, sels de sodium

- Acide benzènesulfonique, dérivés di-C10-18-alkyles, sels de potassium

- Acide benzènesulfonique, dérivés di-C10-18-alkyles, sels d'ammonium

Unicité

L'Acide benzènesulfonique, dérivés di-C10-18-alkyles, sels de calcium est unique en raison de son ion calcium, qui confère des propriétés spécifiques telles qu'une stabilité accrue et une solubilité réduite par rapport à ses homologues sodiques, potassiques et ammoniacaux. Cela le rend particulièrement adapté aux applications nécessitant une stabilité à long terme et une faible solubilité dans l'eau.

Propriétés

Numéro CAS |

61891-06-3 |

|---|---|

Formule moléculaire |

C34H32N2O4S2 |

Poids moléculaire |

596.8 g/mol |

Nom IUPAC |

4-[(2Z)-2-[(2Z)-2-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazol-3-yl]butane-2-sulfonate |

InChI |

InChI=1S/C34H32N2O4S2/c1-4-24(21-33-35(3)34-28-13-9-8-12-26(28)15-17-31(34)41-33)20-32-36(19-18-23(2)42(37,38)39)29-22-27(14-16-30(29)40-32)25-10-6-5-7-11-25/h5-17,20-23H,4,18-19H2,1-3H3 |

Clé InChI |

UTWDDUSYMGRCJC-UHFFFAOYSA-N |

SMILES isomérique |

CC/C(=C/C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C)/C=C\4/N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCC(C)S(=O)(=O)[O-] |

SMILES canonique |

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C)C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCC(C)S(=O)(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)